3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide
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Description
3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5H,6H,7H,8H-thieno[2,3-b]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C23H20ClN3O2S and its molecular weight is 437.94. The purity is usually 95%.
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Mechanism of Action
Target of Action
GNF-Pf-1649, also known as 3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide, is a potent inhibitor of PAK4 . PAK4, or p21-activated kinase 4, is a serine/threonine protein kinase that plays a crucial role in various cellular processes, including cytoskeleton reorganization, cell proliferation, gene transcription, carcinogenic transformation, and cell invasion .
Mode of Action
The compound interacts with PAK4, inhibiting its activity. This inhibition effectively suppresses the proliferation of certain cells, such as human gastric cancer cells, through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway . The inhibition of PAK4 leads to changes in the cell’s normal functions, affecting its ability to proliferate and invade.
Biochemical Pathways
The primary biochemical pathway affected by GNF-Pf-1649 is the PAK4/c-Src/EGFR/cyclin D1 pathway . By inhibiting PAK4, the compound disrupts this pathway, leading to a decrease in cell proliferation. The downstream effects include a reduction in the expression of proteins such as c-Src, EGFR, and cyclin D1, which are crucial for cell growth and division .
Pharmacokinetics
It is known that the compound’s efficacy can be influenced by its physical and chemical properties . For instance, unfavorable physical and chemical properties might be the reason for the lack of oral efficacy observed in some studies .
Result of Action
The primary result of GNF-Pf-1649’s action is the induction of apoptosis, or programmed cell death, in certain cells . This is achieved through the downregulation of the PAK4/c-Src/EGFR/cyclin D1 pathway, which leads to a decrease in cell proliferation and an increase in cell death .
Properties
IUPAC Name |
3-amino-N-(4-chlorophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O2S/c1-12-6-11-17(29-12)18-15-4-2-3-5-16(15)27-23-19(18)20(25)21(30-23)22(28)26-14-9-7-13(24)8-10-14/h6-11H,2-5,25H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZBKZMWYYNXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=C(C=C5)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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